molecular formula C21H14N2O3S2 B3476573 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B3476573
M. Wt: 406.5 g/mol
InChI Key: ICHMEEPVQOQXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-benzodioxole moiety linked via an ethanone bridge to a 6-phenyl-substituted thieno[2,3-d]pyrimidine system with a sulfanyl group. The benzodioxol group contributes electron-rich aromaticity, while the thieno[2,3-d]pyrimidine core offers a heterocyclic framework common in bioactive molecules.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S2/c24-16(14-6-7-17-18(8-14)26-12-25-17)10-27-20-15-9-19(13-4-2-1-3-5-13)28-21(15)23-11-22-20/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHMEEPVQOQXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Thienopyrimidine: This involves the condensation of thiophene derivatives with appropriate amines and aldehydes.

    Coupling Reactions: The final step involves coupling the benzodioxole and thienopyrimidine moieties through a sulfanyl linkage, often using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents on Thieno[2,3-d]pyrimidine Aromatic/Functional Groups Attached to Ethanone Key Structural Features
Target Compound 6-phenyl 1,3-Benzodioxol-5-yl Benzodioxol + phenylthienopyrimidine sulfanyl
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(4-methoxyphenyl), 4-oxo-tetrahydro Acetamide-linked benzodioxol Methoxyphenyl, reduced pyrimidine ring
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone 5,6-dimethyl 4-fluorophenyl Fluorophenyl, methyl substituents on pyrimidine
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid 5-(4-methylphenyl) Acetic acid substituent Methylphenyl, carboxylic acid functionality
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone 5-(4-chlorophenyl) 6,7-dimethoxyisoquinoline Chlorophenyl, methoxy-substituted isoquinoline

Electronic and Steric Effects

  • Electron-Donating Groups : Methoxy (in ) and methyl (in ) substituents increase electron density, possibly improving solubility or metabolic stability.
  • Steric Considerations : The cyclopenta group in adds steric bulk, which may hinder interactions with narrow enzyme pockets.

Pharmacological Relevance

  • Benzodioxol Derivatives : The 1,3-benzodioxole moiety in the target compound and is associated with enhanced blood-brain barrier penetration in CNS-targeting drugs .
  • Thieno[2,3-d]pyrimidine Core: This scaffold is prevalent in kinase inhibitors; substituents like phenyl (target compound) or chlorophenyl () may modulate selectivity .

Analytical Techniques

  • Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for structural determination of similar compounds .
  • Chromatography: Silica gel purification (as in ) is standard for isolating sulfanyl-containing ethanones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.